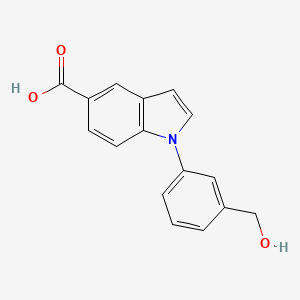

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid

Description

Properties

CAS No. |

1349716-48-8 |

|---|---|

Molecular Formula |

C16H13NO3 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

1-[3-(hydroxymethyl)phenyl]indole-5-carboxylic acid |

InChI |

InChI=1S/C16H13NO3/c18-10-11-2-1-3-14(8-11)17-7-6-12-9-13(16(19)20)4-5-15(12)17/h1-9,18H,10H2,(H,19,20) |

InChI Key |

FLTWCIMWLVUHCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC3=C2C=CC(=C3)C(=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid typically involves the following steps:

Hydroxymethylation of Phenyl Ring: The phenyl ring is hydroxymethylated using formaldehyde and a base such as sodium hydroxide. This reaction introduces the hydroxymethyl group to the phenyl ring.

Formation of Indole Ring: The hydroxymethylated phenyl compound is then subjected to Fischer indole synthesis, where it reacts with phenylhydrazine under acidic conditions to form the indole ring.

Carboxylation: The final step involves the introduction of the carboxylic acid group to the indole ring. This can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The C5-carboxylic acid group undergoes typical acid-derived reactions:

Esterification

-

Reaction with methanol in the presence of concentrated sulfuric acid yields methyl esters (e.g., methyl 1H-indole-5-carboxylate, 93% yield) .

-

Conditions :

Amidation

Hydroxymethyl Group Transformations

The C3-hydroxymethyl substituent participates in oxidation and protection/deprotection reactions:

Oxidation to Aldehyde

Protection as Silyl Ethers

Indole Ring Modifications

The indole core undergoes electrophilic substitutions, primarily at C2 and C7 positions:

Nitration

Bromination

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:

Suzuki-Miyaura Coupling

Decarboxylation

Thermal or metal-catalyzed decarboxylation removes the C5-carboxylic acid group:

Key Reaction Pathways Table

Scientific Research Applications

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in the Indole-Carboxylic Acid Family

The following table summarizes key structural and functional differences between the target compound and related indole derivatives:

Substituent Effects on Bioactivity and Physicochemical Properties

- Hydroxymethyl (-CH2OH) vs.

- Position of Carboxylic Acid: Moving the -COOH group from position 5 (target compound) to position 2 (as in 1-benzyl-5-methyl-1H-indole-2-carboxylic acid, ) alters hydrogen-bonding interactions with targets like enzymes or receptors, impacting binding affinity.

- Electron-Withdrawing Groups: The trifluoromethyl (-CF3) group in 1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-indole-6-carboxylic acid () increases metabolic stability and lipophilicity compared to the hydroxymethyl group, favoring blood-brain barrier penetration.

- Heterocyclic Modifications: Substituting phenyl with thiophene () introduces sulfur-mediated π-π stacking or hydrogen bonding, which could enhance interactions with proteins or nucleic acids.

Biological Activity

1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C16H15NO3

- Molecular Weight : 267.29 g/mol

- Key Functional Groups : Indole ring, hydroxymethyl group, carboxylic acid.

The unique substitution pattern of this compound may confer distinct biological activities compared to other indole derivatives.

Research indicates that compounds similar to this compound often interact with various biological targets, including:

- HIV-1 Integrase Inhibition : The compound's structural analogs have shown promising results in inhibiting HIV-1 integrase, a critical enzyme for viral replication. For example, modifications to the indole core have led to derivatives with IC50 values as low as 0.13 μM, indicating potent inhibitory activity .

- GSK-3β Inhibition : Compounds in the indole family have been studied for their ability to inhibit Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in cancer progression. Certain derivatives demonstrated IC50 values below 1 nM, suggesting significant inhibitory potential .

Antiviral Activity

The antiviral properties of indole derivatives have been extensively studied. Compounds similar to this compound have shown effectiveness against HIV by disrupting the integration of viral DNA into the host genome. The structure–activity relationship (SAR) studies indicate that specific modifications enhance their efficacy against integrase .

Anticancer Activity

Indole derivatives have been recognized for their anticancer properties. For instance, some compounds exhibit cytotoxic effects against various cancer cell lines, including cervical and breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

Several studies highlight the biological activity of compounds related to this compound:

- HIV Integrase Inhibition :

- GSK-3β Inhibition :

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features | IC50 (μM) |

|---|---|---|---|

| This compound | C16H15NO3 | Indole core with hydroxymethyl group | Ongoing research |

| Indole-2-carboxylic acid derivative | C10H9NO2 | Potent HIV integrase inhibitor | 0.13 |

| Benzofuran-3-yl-(indol-3-yl)maleimides | C15H12N2O2 | Effective GSK-3β inhibitors | <0.001 |

| Indole-3-acetic acid | C10H9NO2 | Natural plant hormone; significant growth regulator | N/A |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-(Hydroxymethyl)phenyl)-1H-indole-5-carboxylic acid, and what critical parameters should be optimized during reaction setup?

- Methodological Answer : A plausible route involves formylation of the indole scaffold followed by reduction to introduce the hydroxymethyl group. For example, adapting protocols from 3-formyl-indole syntheses (e.g., refluxing with acetic acid and sodium acetate for 3–5 hours) , the hydroxymethyl group could be introduced via NaBH₄ reduction. Key parameters include temperature control (70–80°C for reduction), solvent selection (e.g., ethanol/water mixtures), and stoichiometric ratios of reducing agents. Post-synthesis purification via recrystallization (DMF/acetic acid) is recommended to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid (70:30) to assess purity (>95%).

- NMR : Confirm the hydroxymethyl (-CH₂OH) proton resonance at δ 4.5–4.7 ppm (¹H) and carbonyl (COOH) carbon at ~170 ppm (¹³C). Compare with analogous indole-carboxylic acid derivatives .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z 294.1 (calculated molecular weight: 295.3 g/mol) .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidation of the hydroxymethyl group. Stability under accelerated conditions (40°C/75% RH for 14 days) should be tested via HPLC to monitor degradation. No data exists on hazardous decomposition products, so thermal gravimetric analysis (TGA) is advised to identify degradation thresholds .

Q. What safety protocols should be implemented when working with this compound, given its toxicological profile?

- Methodological Answer : Despite lacking carcinogenic classification , use PPE (nitrile gloves, EN 166-certified goggles) and engineering controls (fume hoods). Respiratory protection (P95 filters) is required if airborne particulates exceed 1 mg/m³ during milling. Conduct acute toxicity assays (e.g., OECD 423 for oral LD₅₀) to establish exposure limits .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the physicochemical properties of this compound, and what experimental validations are required?

- Methodological Answer :

- LogP/PSA : Predict using Molinspiration or ACD/Labs (estimated LogP ~1.6, PSA ~90 Ų) . Validate via shake-flask HPLC (log k’ vs. reference standards).

- pKa : COOH group pKa ~3.5 (DFT/B3LYP/6-31G*). Confirm via potentiometric titration in 0.1 M KCl .

- Solubility : Use COSMO-RS to estimate aqueous solubility (~0.5 mg/mL). Cross-check with nephelometry .

Q. What strategies can resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity or biological activity?

- Methodological Answer : If DFT-predicted electrophilic reactivity (e.g., Fukui indices) conflicts with observed stability, perform kinetic studies (UV-Vis monitoring of hydroxymethyl oxidation). For bioactivity discrepancies (e.g., predicted kinase inhibition vs. null activity), use SPR or ITC to quantify binding affinities .

Q. How do structural modifications at the hydroxymethyl or carboxylic acid positions influence the compound’s interactions with biological targets?

- Methodological Answer :

- Hydroxymethyl : Replace with -CH₂F (electronegativity modulation) via fluorination. Test inhibitory activity against tyrosine kinases (e.g., PDGFR) using competitive ELISA .

- Carboxylic Acid : Esterify (e.g., ethyl ester) to enhance membrane permeability. Compare cellular uptake (Caco-2 assay) and cytotoxicity (MTT) .

Q. What advanced experimental designs (e.g., DoE) can optimize reaction yields while minimizing byproduct formation in complex synthesis pathways?

- Methodological Answer : Apply a Box-Behnken DoE to optimize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.